molecular formula C6H15ClOSi B098121 Chloromethyldimethylisopropoxysilane CAS No. 18171-11-4

Chloromethyldimethylisopropoxysilane

Cat. No.: B098121
CAS No.: 18171-11-4
M. Wt: 166.72 g/mol
InChI Key: KOTFCAKXPLOYLN-UHFFFAOYSA-N
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Description

Chloromethyldimethylisopropoxysilane is an organosilicon compound with the molecular formula C6H15ClOSi. It is a colorless to light yellow clear liquid with a molecular weight of 166.72 g/mol . This compound is known for its reactivity and versatility in various chemical processes.

Preparation Methods

Chloromethyldimethylisopropoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with isopropanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness .

Chemical Reactions Analysis

Chloromethyldimethylisopropoxysilane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: It reacts with water to form silanols and hydrochloric acid.

Common reagents used in these reactions include Grignard reagents, strong acids, and bases. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

Chloromethyldimethylisopropoxysilane has several applications in scientific research:

Comparison with Similar Compounds

Chloromethyldimethylisopropoxysilane can be compared with other similar organosilicon compounds such as:

  • Chlorodimethylsilane
  • Chlorotrimethylsilane
  • Chloromethyltrimethylsilane

These compounds share similar reactivity patterns but differ in their specific applications and the stability of the products formed. This compound is unique due to its ability to form stable bonds with a wide range of nucleophiles, making it highly versatile in various chemical processes .

Properties

IUPAC Name

chloromethyl-dimethyl-propan-2-yloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClOSi/c1-6(2)8-9(3,4)5-7/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTFCAKXPLOYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295607
Record name (Chloromethyl)(dimethyl)[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18171-11-4
Record name 18171-11-4
Source DTP/NCI
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Record name (Chloromethyl)(dimethyl)[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Chloromethyl)dimethylisopropoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is (Chloromethyl)isopropoxydimethylsilane used for in the context of the research provided?

A1: (Chloromethyl)isopropoxydimethylsilane is used as a starting material to synthesize a closely related Grignard reagent, (chloromethyl)isopropoxydimethylsilane. This Grignard reagent, in turn, acts as a nucleophilic hydroxymethylating agent for organic halides [].

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